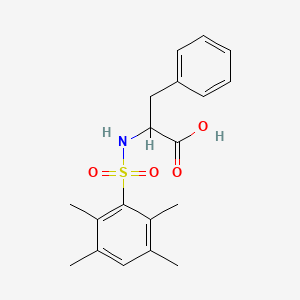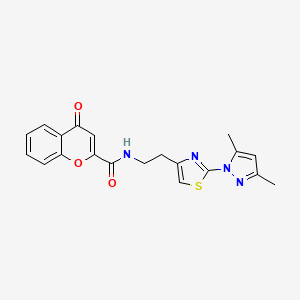
N1-(2,6-dimethylphenyl)-2-tetrahydro-1H-1-pyrrolylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(2,6-dimethylphenyl)-2-tetrahydro-1H-1-pyrrolylpropanamide is a chemical compound known for its significant applications in various fields, including medicine and chemistry. It is structurally related to lidocaine, a well-known local anesthetic. This compound has garnered attention due to its potential therapeutic properties and its role in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of organic solvents such as tetrahydrofuran or acetonitrile, and the presence of a base like sodium acetate to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and purity. One common method involves the use of ice acetic acid as a solvent and sodium acetate as a base. The reaction is carried out at controlled temperatures to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
N1-(2,6-dimethylphenyl)-2-tetrahydro-1H-1-pyrrolylpropanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution, where the compound reacts with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
科学研究应用
N1-(2,6-dimethylphenyl)-2-tetrahydro-1H-1-pyrrolylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with cellular receptors.
Medicine: Investigated for its anesthetic properties and potential use in pain management.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of N1-(2,6-dimethylphenyl)-2-tetrahydro-1H-1-pyrrolylpropanamide involves its interaction with sodium channels in nerve cells. By blocking these channels, the compound prevents the transmission of pain signals, thereby exerting its anesthetic effects. This mechanism is similar to that of lidocaine, which also targets sodium channels to provide local anesthesia .
相似化合物的比较
Similar Compounds
Lidocaine: A widely used local anesthetic with a similar structure and mechanism of action.
Bupivacaine: Another local anesthetic with a longer duration of action compared to lidocaine.
Ropivacaine: Known for its reduced cardiotoxicity compared to other local anesthetics.
Uniqueness
N1-(2,6-dimethylphenyl)-2-tetrahydro-1H-1-pyrrolylpropanamide stands out due to its unique combination of properties, including its potential for use in various scientific research applications and its specific interaction with sodium channels. This makes it a valuable compound for further study and development in both medical and industrial contexts .
属性
IUPAC Name |
N-(2,6-dimethylphenyl)-2-pyrrolidin-1-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-11-7-6-8-12(2)14(11)16-15(18)13(3)17-9-4-5-10-17/h6-8,13H,4-5,9-10H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGBIINXEYXQNSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(C)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49671458 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane-4-carboxylic acid](/img/structure/B2712533.png)
![2-({[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-[(4-methoxyphenyl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2712538.png)
![2-(2,4-Dichlorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2712540.png)

![4-benzoyl-N-[2-(4-{4-[4-(4-benzoylbenzamido)-1,3-thiazol-2-yl]phenoxy}phenyl)-1,3-thiazol-4-yl]benzamide](/img/structure/B2712543.png)


![4,5-diphenyl-1-propyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-imidazole](/img/structure/B2712547.png)
![[4-Chloro-1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B2712548.png)



![(2E)-2-[(E)-1-methyl-1H-pyrrole-2-carbonyl]-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B2712555.png)
